L-allo-threonine

Übersicht

Beschreibung

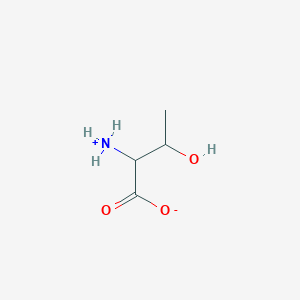

L-allo-threonine: is an amino acid with the chemical formula C4H9NO3 . It is a diastereomer of the amino acid threonine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is a water-soluble, colorless solid that is not one of the proteinogenic amino acids. Despite this, it has been the subject of interest for the synthesis of novel proteins using an expanded genetic code .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-allo-threonine can be synthesized in the laboratory from bromomethoxybutyric acid. The process involves the use of threonine aldolases, which catalyze the aldol condensation of different aldehydes and glycine to produce β-hydroxy-α-amino acids with complete stereocontrol at the α-carbon and moderate specificity at the β-carbon .

Industrial Production Methods: The industrial production of this compound often involves the use of microbial threonine aldolases. These enzymes are recombinantly produced and their biochemical properties are characterized to improve reaction protocols, enabling higher conversions and investigating the substrate scope of enzymes .

Analyse Chemischer Reaktionen

Types of Reactions: L-allo-threonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Antioxidative Properties

L-allo-threonine has been studied for its antioxidative effects, particularly through its derivative, LX519290. Research indicates that LX519290 exhibits strong radical scavenging activity, effectively reducing nitric oxide and reactive oxygen species generation in vitro. This compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which are crucial in combating oxidative stress .

Key Findings:

- Radical Scavenging: LX519290 demonstrated higher antioxidant activity compared to this compound itself.

- Cell Viability: The compound showed no cytotoxicity while enhancing cellular antioxidant defenses.

- Mechanism: It increases the transcriptional levels of key antioxidant enzymes, suggesting a protective role against oxidative damage .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound derivatives have been explored, particularly in the context of asthma management. A study using ovalbumin-sensitized mice demonstrated that LX519290 significantly reduced lung inflammation and cytokine levels associated with asthma, such as IL-4 and IL-13 .

Key Findings:

- Cytokine Modulation: Treatment with LX519290 led to decreased expression of pro-inflammatory cytokines while increasing interferon-gamma levels.

- Immune Cell Infiltration: The compound effectively reduced immune cell infiltration in lung tissues, indicating its potential as a therapeutic agent for chronic inflammatory diseases .

Biocatalytic Applications

This compound aldolases have emerged as valuable biocatalysts in synthetic organic chemistry. These enzymes facilitate asymmetric carbon-carbon bond formation, allowing for the production of optically pure non-natural amino acids . The specificity of this compound aldolase for its substrate enables the synthesis of complex molecules that are important in pharmaceuticals.

Key Findings:

- Enzyme Specificity: this compound aldolase from Aeromonas jandaei specifically catalyzes reactions involving this compound, making it a useful tool in organic synthesis.

- Synthetic Potential: The enzyme has been shown to produce high yields of specific amino acids through enzymatic reactions, which are critical for drug development .

Therapeutic Potential

The therapeutic applications of this compound derivatives extend beyond antioxidative and anti-inflammatory effects. There is ongoing research into their potential roles in treating various diseases linked to oxidative stress and inflammation.

Case Studies:

- Asthma Treatment: LX519290's ability to modulate inflammatory responses presents a promising avenue for asthma therapies, potentially offering an alternative to conventional corticosteroids .

- Oxidative Stress Disorders: Given its antioxidative properties, this compound may be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Wirkmechanismus

L-allo-threonine exerts its effects through its role as a substrate for threonine aldolases. These enzymes catalyze the cleavage of this compound to glycine and acetaldehyde. The molecular targets and pathways involved include the pyridoxal-5-phosphate-dependent enzymes, which are crucial for the stereospecific reverse reaction, the aldol reaction .

Vergleich Mit ähnlichen Verbindungen

L-Threonine: An essential amino acid that is a diastereomer of L-allo-threonine.

D-Allothreonine: The D-enantiomer of allothreonine.

L-Serine: Another amino acid that shares some structural similarities with this compound.

Uniqueness: this compound is unique due to its specific stereochemistry (S, S) at carbons 2 and 3, which distinguishes it from its diastereomers and enantiomers. This unique stereochemistry allows it to participate in specific biochemical pathways and reactions that its similar compounds may not .

Biologische Aktivität

L-allo-threonine is a non-proteinogenic amino acid that plays a significant role in various biological processes. This article explores its biological activity, including enzymatic functions, antioxidant properties, and potential therapeutic applications, supported by recent research findings.

Enzymatic Functions

Threonine Aldolases and Stereoselectivity

This compound is primarily metabolized by threonine aldolases, which catalyze the reversible interconversion of this compound to glycine and acetaldehyde. Research on the this compound aldolase (LATA) from Aeromonas jandaei reveals that mutations in specific residues can significantly alter enzyme activity and substrate specificity. For instance, the H128Y mutation in LATA resulted in an 8.4-fold increase in activity towards L-threonine and a 2.0-fold increase towards this compound compared to the wild-type enzyme .

Table 1: Enzyme Activity Comparison

| Enzyme Variant | Activity towards L-threonine | Activity towards this compound |

|---|---|---|

| Wild-type LATA | Baseline | Baseline |

| H128Y Mutant | 8.4-fold increase | 2.0-fold increase |

Antioxidant Properties

Recent studies have highlighted the antioxidative effects of derivatives of this compound, particularly LX519290. This compound demonstrated significant radical-scavenging activity, outperforming its precursor in various assays. For example, LX519290 exhibited higher antioxidant activity than this compound in DPPH and ABTS radical scavenging assays .

Mechanism of Action

The antioxidative properties of LX519290 were attributed to its ability to decrease nitric oxide (NO) and reactive oxygen species (ROS) generation while increasing total thiol content and glutathione S-transferase (GST) activity in RAW264.7 cells .

Table 2: Antioxidant Activity of LX519290

| Assay Type | LX519290 Activity | This compound Activity |

|---|---|---|

| DPPH Scavenging | Higher | Lower |

| ABTS Scavenging | Higher | Lower |

| Total Thiol Content | Increased | Baseline |

| GST Activity | Increased | Baseline |

Therapeutic Applications

Asthma Treatment

A derivative of this compound has been investigated for its potential in alleviating asthma symptoms. In a study involving OVA-challenged mice, treatment with LX519290 resulted in a significant reduction of IL-4 levels, indicating its potential to modulate immune responses associated with asthma .

Table 3: Cytokine Levels in Asthma Model

| Treatment | IL-4 Level (ng/ml) |

|---|---|

| Control | 375 ± 184 |

| OVA-challenged | 1420 ± 665 |

| LX519290 Treatment | Significantly reduced |

Eigenschaften

IUPAC Name |

(2R,3S)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859087 | |

| Record name | D-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-20-2, 80-68-2, 24830-94-2, 144-98-9 | |

| Record name | D-Threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREONINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6FYY47DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-allo-threonine and how is it different from L-threonine?

A1: this compound is a stereoisomer of the proteinogenic amino acid L-threonine. Both share the same molecular formula (C4H9NO3) and molecular weight (119.12 g/mol), but differ in the spatial arrangement of atoms around the β-carbon, making them diastereomers.

Q2: How does the stereochemistry of this compound impact its recognition by enzymes compared to L-threonine?

A: Enzymes often exhibit stereospecificity, meaning they preferentially bind to and react with a specific stereoisomer of a substrate. While some enzymes accept both L-threonine and this compound, their affinity and catalytic efficiency can differ significantly. For instance, the enzyme this compound aldolase (LATA) from Aeromonas jandaei DK-39 displays a marked preference for this compound over L-threonine []. This selectivity arises from subtle differences in the shape and electrostatic interactions within the enzyme's active site, which are complementary to the specific stereochemistry of this compound [, , ].

Q3: What is this compound aldolase (LATA) and what role does it play in this compound metabolism?

A: this compound aldolase (LATA) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible aldol cleavage of this compound into glycine and acetaldehyde []. This reaction represents a key step in the catabolism of this compound in certain bacteria, enabling them to utilize this amino acid as a carbon and nitrogen source.

Q4: Can the substrate specificity of LATA be altered, and if so, what structural changes are involved?

A: Yes, the substrate specificity of LATA can be altered through mutations in its active site. For example, a double mutation (H128Y/S292R) in LATA from Aeromonas jandaei DK-39 was found to enhance its activity towards both this compound and L-threonine []. Structural analysis revealed that these mutations induce conformational changes in a loop region (Ala123-Pro131) near the active site, affecting substrate binding and consequently, enzyme specificity []. Specifically, the H128Y mutation causes a significant shift in the position of His128, which influences the enzyme’s ability to accommodate different threonine isomers [].

Q5: How do researchers study the catalytic mechanism of enzymes like LATA?

A5: Researchers utilize a variety of techniques to study enzyme mechanisms, including:

- X-ray crystallography: Determining the three-dimensional structures of the enzyme alone and bound to substrates or inhibitors provides valuable insights into the architecture of the active site and the interactions involved in substrate binding and catalysis [, ].

- Site-directed mutagenesis: By introducing specific mutations into the enzyme's gene and analyzing the properties of the resulting mutant enzymes, researchers can pinpoint amino acid residues critical for catalysis, substrate binding, or structural integrity [].

- Kinetic isotope effects: By substituting atoms in the substrate or solvent with heavier isotopes and measuring the resulting changes in reaction rates, researchers can probe the transition state of the reaction and identify bond-breaking or bond-forming steps that are rate-limiting [].

- Spectroscopic analyses: The use of techniques like UV-Vis and fluorescence spectroscopy allows monitoring changes in the enzyme's or substrate's spectroscopic properties during the reaction, providing clues about the formation and breakdown of reaction intermediates [].

Q6: Are there any known applications of this compound in biotechnology or biocatalysis?

A: The unique stereochemistry of this compound and its recognition by certain enzymes make it a valuable tool in biocatalysis, especially for the synthesis of chiral compounds. For example, this compound aldolase has been explored for the preparative synthesis of this compound and other β-hydroxy-α-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds [, ].

Q7: Is there any evidence that this compound is involved in the biosynthesis of natural products?

A: Yes, this compound is a constituent of some natural products. Notably, it is found in globomycin, a cyclic peptide antibiotic that exhibits spheroplast-forming activity []. The discovery of this compound in this context is particularly interesting because it was one of the first instances where this stereoisomer was found in a natural product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.